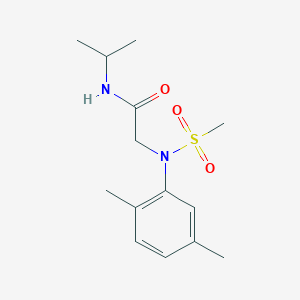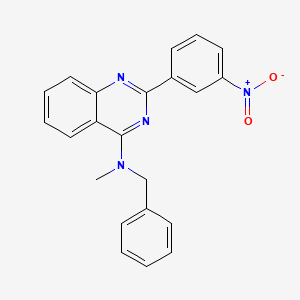
N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
説明
N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, also known as KN-93, is a synthetic compound that has been widely used in scientific research. This compound was first synthesized in the 1990s by researchers at the University of Michigan, and has since been used in numerous studies to investigate the role of calcium/calmodulin-dependent protein kinase II (CaMKII) in various cellular processes.
作用機序
N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide works by binding to the ATP-binding site of CaMKII, thereby inhibiting its activity. This inhibition of CaMKII activity has been shown to have a wide range of effects on cellular processes, including the regulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide can inhibit CaMKII activity in a dose-dependent manner, and that this inhibition can lead to changes in the expression of a wide range of genes. In vivo studies have shown that N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide can have a wide range of effects on physiological processes, including the regulation of blood pressure, cardiac function, and insulin secretion.
実験室実験の利点と制限
One of the main advantages of using N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for CaMKII. Because N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide binds specifically to the ATP-binding site of CaMKII, it can be used to investigate the specific roles of this protein kinase in various cellular processes. However, one of the limitations of using N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide is its relatively low potency. In order to achieve complete inhibition of CaMKII activity, relatively high concentrations of N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide are required, which can lead to non-specific effects on other cellular processes.
将来の方向性
There are a wide range of future directions for research involving N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide. One area of research is the investigation of the specific roles of CaMKII in various disease processes, including cancer, cardiovascular disease, and neurodegenerative diseases. Another area of research is the development of more potent and specific inhibitors of CaMKII, which could be used to investigate the specific roles of this protein kinase in various cellular processes. Additionally, the development of new methods for delivering N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide to specific tissues or cells could open up new avenues for investigating the roles of CaMKII in various physiological processes.
科学的研究の応用
N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has been used in numerous scientific studies to investigate the role of CaMKII in various cellular processes. CaMKII is a protein kinase that is involved in a wide range of cellular functions, including synaptic plasticity, learning and memory, and cardiac function. By inhibiting CaMKII activity using N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, researchers have been able to investigate the specific roles of this protein kinase in these processes.
特性
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-11(2)16-15(18)13-10-12(4-5-14(13)21-3)23(19,20)17-6-8-22-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOXGDXSPOIXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4723480.png)
![tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4723483.png)

![1-[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4723491.png)
![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B4723502.png)
![2,2,2-trifluoro-N-(4-{N-[(3-methyl-1-benzofuran-2-yl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4723508.png)
![(3-bromo-4-methoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4723509.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4723514.png)
![2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4723521.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4723532.png)
![2-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4723546.png)

